molecular formula C13H15NO3 B1617284 2-(5-Hydroxypentyl)isoindoline-1,3-dione CAS No. 63273-48-3

2-(5-Hydroxypentyl)isoindoline-1,3-dione

Cat. No.: B1617284
CAS No.: 63273-48-3
M. Wt: 233.26 g/mol
InChI Key: AEQXSCZKSNBLQW-UHFFFAOYSA-N
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Description

2-(5-Hydroxypentyl)isoindoline-1,3-dione is a chemical compound characterized by an isoindoline nucleus with a hydroxypentyl substituent at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Hydroxypentyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach is the reaction of phthalic anhydride with an appropriate amine in the presence of a solvent such as toluene under reflux conditions . The reaction proceeds through the formation of an intermediate imide, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of sustainable and environmentally friendly synthetic approaches is emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(5-Hydroxypentyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound 2-(5-Hydroxypentyl)isoindoline-1,3-dione features a unique isoindoline structure that contributes to its biological activity. Its molecular formula is C13H15N1O3C_{13}H_{15}N_{1}O_{3} with a molecular weight of approximately 233.26 g/mol. The presence of the hydroxypentyl group enhances its solubility and potential bioactivity.

Biological Activities

Numerous studies have investigated the biological properties of isoindoline derivatives, including this compound. The following sections summarize key findings regarding its therapeutic applications:

Antimicrobial Activity

Research has demonstrated that derivatives of isoindoline-1,3-dione exhibit significant antimicrobial effects. A study highlighted the antibacterial activity of various isoindoline derivatives against both Gram-positive and Gram-negative bacteria. The inhibition zones observed were comparable to standard antibiotics like gentamicin, indicating potential as antimicrobial agents .

Anticancer Properties

The compound has shown promising anticancer properties in vitro. For instance, it was evaluated against human cancer cell lines such as Caco-2 and HCT-116, demonstrating notable antiproliferative activity. Mechanistic studies revealed that treatment with this compound leads to cell cycle arrest and apoptosis induction in cancer cells .

Neuroprotective Effects

Isoindoline derivatives have been explored for their neuroprotective potential, particularly in the context of Alzheimer's disease. A derivative similar to this compound exhibited inhibitory potency against acetylcholinesterase (AChE) and β-secretase enzymes, which are critical targets in Alzheimer's therapy . Molecular docking studies support the interaction of these compounds with enzyme active sites, suggesting a mechanism for their neuroprotective effects.

Anti-inflammatory Activity

Compounds based on isoindoline-1,3-dione have also been investigated for anti-inflammatory properties. They were found to modulate pro-inflammatory cytokines and enhance the expression of anti-inflammatory factors in macrophages, indicating their potential use in treating inflammatory diseases .

Case Studies and Research Findings

StudyFocusFindings
Jabbour et al. (2023)Antimicrobial ActivityReported significant antibacterial effects against various strains; comparable to gentamicin .
Al-Khayat et al. (2023)Anticancer ActivityShowed effective cell cycle arrest and apoptosis in cancer cell lines; IC50 values indicated high potency .
Molecular Docking StudiesNeuroprotectionIdentified binding interactions with AChE and β-secretase; supports potential for Alzheimer's treatment .
Inflammatory Response StudyAnti-inflammatory EffectsModulated cytokine levels; enhanced anti-inflammatory factor expression .

Mechanism of Action

The mechanism of action of 2-(5-Hydroxypentyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity may be attributed to its ability to modulate ion channels and neurotransmitter receptors in the central nervous system. The compound may also exert anti-inflammatory effects by inhibiting the activity of cyclooxygenase enzymes and reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A structurally related compound with similar reactivity and applications.

    N-Substituted isoindoline-1,3-diones: Compounds with various substituents at the nitrogen atom, exhibiting diverse biological activities.

    3,4-Pyridinedicarboximide: Another related compound with potential analgesic activity.

Uniqueness

2-(5-Hydroxypentyl)isoindoline-1,3-dione is unique due to its specific hydroxypentyl substituent, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable target for research and development .

Biological Activity

2-(5-Hydroxypentyl)isoindoline-1,3-dione, a derivative of isoindoline-1,3-dione, has garnered interest due to its potential biological activities. Isoindoline derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's structure consists of an isoindoline core with a hydroxypentyl substituent. This configuration may influence its biological interactions and pharmacokinetic properties.

Property Description
Molecular Formula C_{12}H_{15}N_{1}O_{2}
CAS Number 63273-48-3
IUPAC Name This compound

Antimicrobial Activity

Research indicates that isoindoline derivatives exhibit significant antimicrobial properties. A study evaluating various isoindoline derivatives found that modifications to the isoindoline structure could enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural similarities suggest potential effectiveness in this area .

Anticancer Properties

Isoindoline-1,3-dione derivatives have shown promise in cancer treatment. For instance, a series of studies demonstrated that structural modifications led to increased antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . Although direct studies on this compound are sparse, its parent compound's established anticancer properties imply potential efficacy.

Neuroprotective Effects

Isoindoline derivatives have been explored for their neuroprotective capabilities, particularly in Alzheimer's disease models. Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in neurodegeneration. Some derivatives exhibited IC50 values as low as 2.1 μM against AChE . This suggests that this compound may also possess neuroprotective properties pending further investigation.

Case Studies

  • Antimicrobial Study : A recent study assessed various isoindoline derivatives for their antimicrobial activity against common pathogens. The findings indicated that certain modifications significantly enhanced antibacterial efficacy when compared to standard antibiotics like gentamicin .
  • Cancer Cell Line Evaluation : In vitro tests on isoindoline derivatives showed promising results in inhibiting the proliferation of cancer cell lines such as Caco-2 and HCT-116. These compounds induced apoptosis and arrested the cell cycle at various phases .
  • Neuroprotective Assessment : In a study focused on Alzheimer's disease models, isoindoline derivatives were shown to inhibit AChE effectively. The most potent compounds demonstrated neuroprotective effects against oxidative stress-induced neuronal death .

Properties

IUPAC Name

2-(5-hydroxypentyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-9-5-1-4-8-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-3,6-7,15H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQXSCZKSNBLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344174
Record name 5-phthalimido-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63273-48-3
Record name 5-phthalimido-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Step 1. A mixture of phthalic anhydride (1.48 g, 10 mmol) and 5-amino-1-pentanol (1.03 g, 10 mmol) in toluene (20 ml) was heated under reflux overnight. The solvent was removed under vacuum, and the residue was purified by chromatography to afford N-(5-hydroxypentyl)phthalimide (2.00 g, 88%) as a colorless oil. 1H NMR (500 MHz, CDCl3) δ 1.37-1.48 (m, 2H), 1.56-1.67 (m, 2H), 1.67-1.79 (m, 2H), 3.64 (t, J=6.5 Hz, 2H), 3.70 (t, J=7.5 Hz, 2H), 7.66-7.76 (m, 2H), 7.80-7.99 (m, 2H). Step 2. Diisopropyl azodicarboxylate (0.69 ml, 3.51 mmol) was added dropwise to a mixture of OZ288 (0.50 g, 1.4 mmol), N-(5-hydroxypentyl)phthalimide (0.65 g, 2.79 mmol), triphenylphosphine (0.92 g, 3.51 mmol), and triethylamine (0.5 ml, 3.51 mmol) in THF (50 ml) at 0° C. under N2 atmosphere. The resulting mixture was stirred at rt for 24 h. After removal of the solvent, the crude product was purified by crystallization from EtOH to afford the desired phenol ether (0.35 g, 44%) as a colorless solid. mp 115-116° C.; 1H NMR (500 MHz, CDCl3) δ 1.46-2.08 (m, 28H), 2.43-2.53 (m, 1H), 3.71 (t, J=7.0 Hz, 2H), 3.92 (t, J=6.5 Hz, 2H), 6.79 (d, J=9.0 Hz, 2H), 7.09 (d, J=9.0 Hz, 2H), 7.67-7.75 (m, 2H), 7.80-7.99 (m, 2H); 13C NMR (125.7 MHz, CDCl3) δ 23.42, 26.49, 26.89, 28.33, 28.85, 31.65, 34.76, 34.81, 36.41, 36.81, 37.85, 42.05, 67.55, 108.46, 111.34, 114.34, 123.18, 127.56, 132.15, 133.86, 138.20, 157.34, 168.43. Step 3. A mixture of the above phenol ether (0.30 g, 0.53 mmol) and hydrazine monohydrate (1 ml) in chloroform (30 ml) and methanol (3 ml) was heated at 50° C. for 24 h. After the reaction mixture was cooled to rt and filtered to the remove a solid by-product, the filtrate was washed with water (2×10 ml) and brine (10 ml), dried over MgSO4, filtered, and concentrated. The residue was dissolved in CH2Cl2 (5 ml) and a solution of methanesulfonic acid (0.05 g, 0.52 mmol) in ethyl acetate (20 ml) was added. The precipitate was collected by filtration to afford trioxolane OZ498 (0.19 g, 68%) as a colorless solid. mp 155-156° C.; 1H NMR (500 MHz, DMSO-d6) δ 1.38-1.98 (m, 28H), 2.30 (brs, 3H), 2.50-2.59 (m, 1H), 2.76-2.85 (m, 2H), 3.92 (t, J=6.3 Hz, 2H), 6.83 (d, J=8.8 Hz, 2H), 7.11 (d, =8.3 Hz, 2H), 7.63 (brs, 3H); 13C NMR (125.7 MHz, DMSO-d6) δ 22.72, 25.98, 26.39, 26.90, 28.35, 31.49, 34.28, 34.44, 35.96, 36.25, 38.97, 40.86, 67.22, 108.32, 110.71, 114.44, 127.58, 138.04, 157.08. Anal. Calcd for C28H43NO7S: C, 62.54; H, 8.06; N, 2.60. Found: C, 62.55; H, 7.93; N, 2.76.
Quantity
1.48 g
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reactant
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1.03 g
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Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of phthalic anhydride (6.46 g, 43.6 mmol) and 5-aminopentanol (4.5 g, 43.6 mmol) was heated to 145° C. in an open flask for 30 min. A stream of N2 was applied to expel water vapor. After cooled to room temperature, the reaction residue was dried on vacuum pump. The product was obtained as colorless oil: yield 100%; 1H NMR (CDCl3) δ 1.4-1.5 (m, 2H), 1.6-1.8 (m, 4H), 3.6 (t, 2H, J=6.5), 3.7 (t, J=7.2 Hz), 7.7 (m, 2H), 7.8-7.9 (m, 2H).
Quantity
6.46 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step Two
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Quantity
0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 5-amino-1-pentanol (5.00 g, 48.5 mmol) in benzene (150 mL) was added N-carboethoxyphthalimide (11.0 g, 50.2 mmol) and the solution was stirred at room temperature for 5 h). The solvents were removed under reduced pressure to yield a yellow oil. Purification by flash column chromatography using 25% ethyl acetate in petroleum ether yielded the target compound as a clear colorless oil (9.6 mg, 84%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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